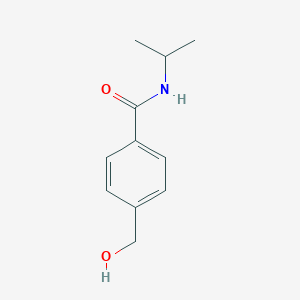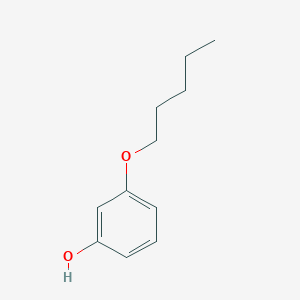
zirconium caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zirconium caprylate, also known as zirconium octanoate, is an organometallic compound. It is a coordination complex where zirconium is bonded to octanoic acid molecules. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents . It is widely used in various industrial applications, particularly as a catalyst precursor.
Preparation Methods
Synthetic Routes and Reaction Conditions: zirconium caprylate is commonly synthesized through the reaction of octanoic acid with zirconium compounds such as zirconium oxide or zirconium chloride. The reaction typically involves esterification, where octanoic acid reacts with zirconium oxide or zirconium chloride under controlled conditions to form the zirconium salt .
Industrial Production Methods: In industrial settings, the production of octanoic acid, zirconium salt often involves the use of large-scale reactors where octanoic acid and zirconium compounds are mixed and heated to facilitate the reaction. The process is carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: zirconium caprylate undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes and ketones.
Substitution: It can participate in substitution reactions where the octanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other oxidizing agents. The reaction conditions typically involve moderate temperatures and the presence of a solvent.
Substitution: Reagents such as other carboxylic acids or alcohols can be used to replace the octanoic acid ligands.
Major Products Formed:
Oxidation: The major products are often oxidized forms of the starting materials, such as carboxylic acids or esters.
Substitution: The products depend on the substituting reagent but generally include new zirconium complexes with different ligands.
Scientific Research Applications
zirconium caprylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which octanoic acid, zirconium salt exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed but often involve the activation of oxygen or other small molecules .
Comparison with Similar Compounds
- Zirconium acetate
- Zirconium neodecanoate
- Zirconium propionate
Comparison: zirconium caprylate is unique in its solubility in organic solvents and its effectiveness as a catalyst in specific reactions. Compared to zirconium acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Zirconium neodecanoate and zirconium propionate have different alkyl chain lengths, affecting their physical properties and applications .
Properties
CAS No. |
18312-04-4 |
|---|---|
Molecular Formula |
C32H60O8Zr |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
octanoate;zirconium(4+) |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |
InChI Key |
BPYXFMVJXTUYRV-UHFFFAOYSA-J |
SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+2] |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |
Key on ui other cas no. |
18312-04-4 |
Pictograms |
Health Hazard |
Related CAS |
124-07-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)




